![molecular formula C20H21N3O7S B10997912 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B10997912.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide
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Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is a chemical compound with the empirical formula CHNOS. It is also known by its synonym, 4-amino-2-chloro-6,7-dimethoxyquinazoline.
Structure: The compound consists of a quinazoline core with two methoxy groups (OCH) at positions 6 and 7, a keto group (C=O) at position 4, an ethylsulfonyl group (SOCHCH) attached to the phenyl ring, and an acetamide moiety.
Purpose: This compound has applications in various fields, including medicinal chemistry and drug development.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promise in inhibiting various cancer cell lines. Studies indicate that it targets specific pathways involved in tumor growth and proliferation.
- Case Study : In vitro studies demonstrated significant cytotoxicity against breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Properties
- It exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
- Research Findings : Animal models of inflammation showed reduced edema and pain response when treated with this compound.
-
Antimicrobial Effects
- Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Case Study : It was effective against several resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance.
-
Neuroprotective Effects
- Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases.
- Findings : In models of Alzheimer's disease, the compound reduced amyloid-beta plaque formation.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other quinazoline derivatives.
Similar Compounds: Some related compounds include 4-amino-2-chloro-6,7-dimethoxyquinazoline (synonym), and 6,7-dimethoxy-2,4-quinazolinedione (a related intermediate).
Remember that this compound’s potential lies in its diverse applications, and ongoing research continues to uncover its secrets
Biological Activity
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O5S
- Molecular Weight : 378.44 g/mol
- IUPAC Name : this compound
The structure features a quinazolinone core with methoxy substitutions that enhance solubility and biological activity, along with an ethylsulfonyl moiety contributing to its pharmacological profile.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds in the quinazoline family often inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases.
- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing various physiological responses.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For example, compounds structurally similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that quinazoline derivatives can effectively target cancer stem cells, which are often resistant to conventional therapies .
Antimicrobial Properties
Quinazoline derivatives have also demonstrated antimicrobial activity. The presence of the dimethoxy groups enhances the lipophilicity of the molecule, allowing better penetration through microbial membranes. Studies have reported that related compounds exhibit good antibacterial and antifungal activities against a range of pathogens .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through in vitro assays showing inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic application in inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- A recent study evaluated the anticancer effects of similar quinazoline derivatives on breast cancer cells.
- Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
- Mechanistic studies revealed that these compounds induce apoptosis via caspase activation .
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Antimicrobial Activity Assessment :
- A series of related compounds were tested against Gram-positive and Gram-negative bacteria.
- The results showed significant inhibition zones, indicating robust antibacterial properties.
- The structure-activity relationship (SAR) analysis suggested that modifications at the methoxy positions could enhance activity further .
-
Anti-inflammatory Activity Study :
- In vitro assays demonstrated that the compound reduced TNF-alpha levels in activated macrophages.
- This reduction correlates with decreased expression of inflammatory markers, suggesting its potential use in treating chronic inflammatory conditions.
Data Tables
Properties
Molecular Formula |
C20H21N3O7S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O7S/c1-4-31(27,28)12-5-6-16(24)15(7-12)22-19(25)10-23-11-21-14-9-18(30-3)17(29-2)8-13(14)20(23)26/h5-9,11,24H,4,10H2,1-3H3,(H,22,25) |
InChI Key |
SWALWNWZHRAXRP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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